molecular formula C17H21N3 B11849868 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile CAS No. 89638-33-5

4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile

Cat. No.: B11849868
CAS No.: 89638-33-5
M. Wt: 267.37 g/mol
InChI Key: JMQNNWUPDOFZTJ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C18H23N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-cyclohexyl-6,7-dimethylquinazoline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce primary amines .

Scientific Research Applications

4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinazoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific quinazoline core structure, which imparts distinct biological and chemical properties.

Properties

CAS No.

89638-33-5

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile

InChI

InChI=1S/C17H21N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h8,10,13,16H,3-7H2,1-2H3,(H,19,20)

InChI Key

JMQNNWUPDOFZTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C#N)NC=NC2C3CCCCC3

Origin of Product

United States

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